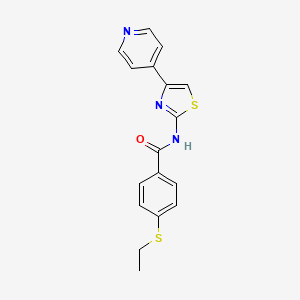
4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, a thiazole ring, and a pyridine ring, which are common structures in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a benzamide group, an ethylthio group, and a pyridinyl-thiazole group. These groups could potentially allow for various interactions and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific conditions and reagents present. The benzamide and thiazole groups could potentially undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the presence of the benzamide and pyridine groups could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Antitubercular Activity
Compounds similar to 4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide have been explored for their antitubercular activity. For instance, thiazole-aminopiperidine hybrids have been synthesized and evaluated for their effectiveness against Mycobacterium tuberculosis. One such compound demonstrated promising activity, highlighting the potential of thiazole derivatives in combating tuberculosis without significant cytotoxicity (Jeankumar et al., 2013).
Heterocyclic Synthesis
The reactivity of thiophenylhydrazonoacetates in heterocyclic synthesis has been explored, resulting in the creation of a variety of nitrogen nucleophiles. This research underlines the versatility of thiazole and related compounds in synthesizing novel heterocyclic structures with potential biological applications (Mohareb et al., 2004).
Anticancer and Antimicrobial Activity
Novel benzothiazole derivatives have been developed through microwave-assisted synthesis, showcasing antibacterial, antioxidant, and antitubercular activities. These findings suggest the applicability of thiazole derivatives in designing new therapeutic agents (Bhoi et al., 2016).
VEGFR-2 Inhibition
Research on substituted benzamides for inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity points to the potential of thiazole derivatives in cancer therapy, particularly in inhibiting tumor angiogenesis (Borzilleri et al., 2006).
Insecticidal Applications
Thiadiazole derivatives have been synthesized and assessed for their insecticidal properties against the cotton leafworm, indicating the potential use of thiazole compounds in agricultural pest management (Fadda et al., 2017).
Antimicrobial Agents
Thiazolepyridine conjugated benzamides have been synthesized as anti-bacterial agents through a one-pot, three-component reaction, demonstrating moderate bacterial growth inhibition. This indicates the potential of thiazole derivatives in developing new antimicrobial agents (Karuna et al., 2021).
Wirkmechanismus
Target of Action
Similar compounds have been studied for their inhibitory effects on mild steel corrosion and for their fluorescence properties .
Mode of Action
Related compounds have been shown to interact with their targets through both physisorption and chemisorption . This suggests that “4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” might also interact with its targets in a similar manner.
Biochemical Pathways
Related compounds have been shown to affect the corrosion process of mild steel in hydrochloric acid solutions , suggesting that this compound might also have similar effects.
Result of Action
Related compounds have been shown to inhibit the corrosion of mild steel and to exhibit fluorescence properties , suggesting that this compound might also have similar effects.
Action Environment
Related compounds have been shown to exhibit their inhibitory effects on mild steel corrosion in hydrochloric acid solutions , suggesting that the action of this compound might also be influenced by similar environmental factors.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-ethylsulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-22-14-5-3-13(4-6-14)16(21)20-17-19-15(11-23-17)12-7-9-18-10-8-12/h3-11H,2H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSMHEXICVDMFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(ethylthio)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

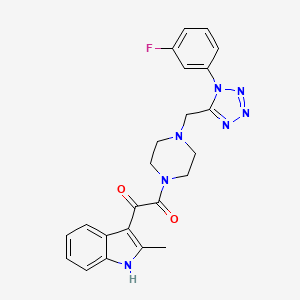
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2443982.png)

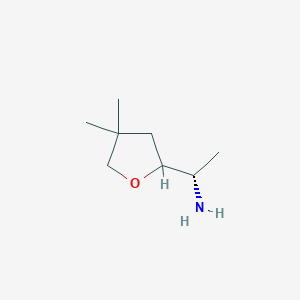
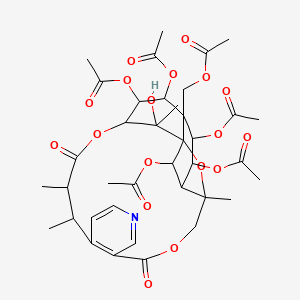
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B2443992.png)

![5-Chloro-2-{[1,2,3,4]tetrazolo[1,5-b]pyridazin-6-ylsulfanyl}-1,3-benzothiazole](/img/structure/B2443995.png)
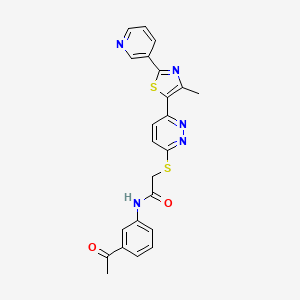
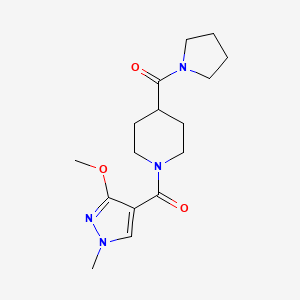
![N-{2-[(E)-(4-chlorophenyl)methylidene]-5,6-dimethoxy-3-oxo-2,3-dihydro-1H-inden-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B2444000.png)
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2444001.png)
![N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2444003.png)